

A Comparative Guide to HIV-1 Integrase Inhibitor Resistance Profiles

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Compound of Interest

Compound Name: *HIV-1 inhibitor-73*

Cat. No.: *B15566838*

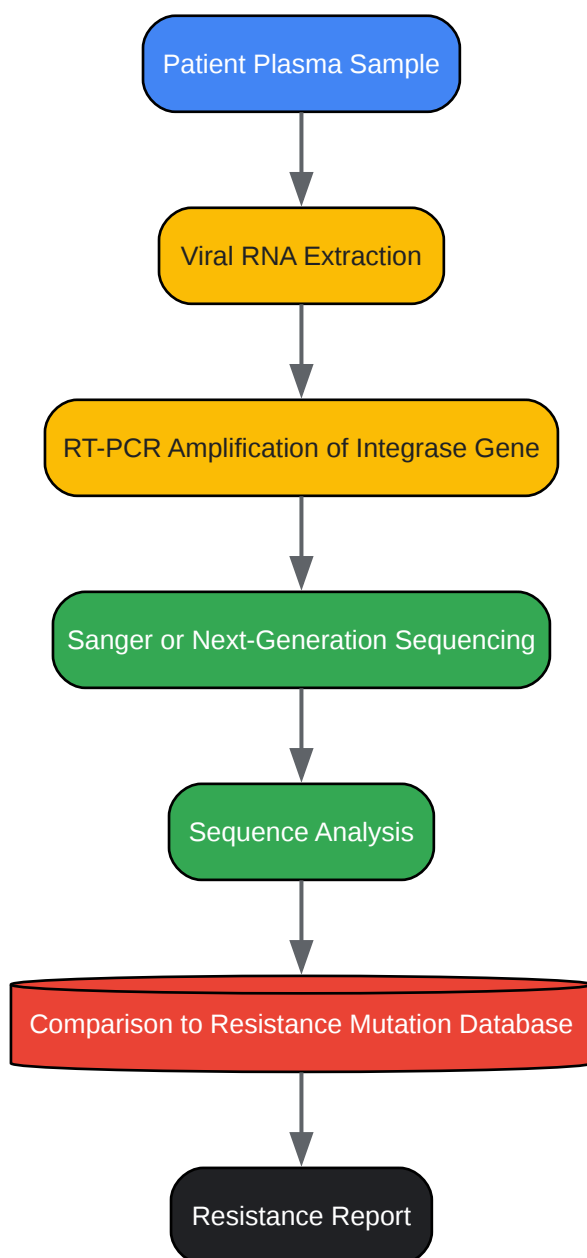
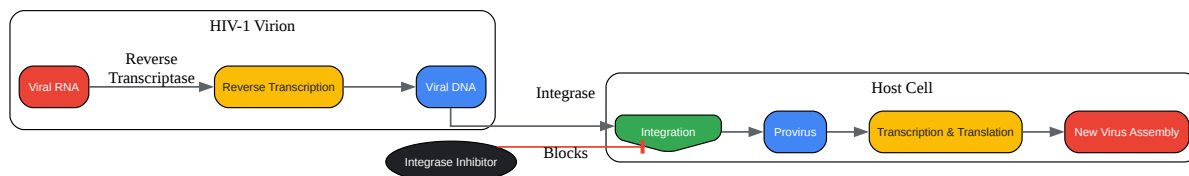
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The advent of integrase strand transfer inhibitors (INSTIs) has marked a pivotal advancement in the management of HIV-1 infection. Their potent antiviral activity and favorable safety profile have led to their widespread use in first-line and salvage therapies. However, the emergence of drug resistance remains a critical challenge to long-term therapeutic success. This guide provides a detailed comparison of the resistance profiles of first and second-generation INSTIs, offering a framework for evaluating the potential of novel compounds, such as the hypothetical "**HIV-1 inhibitor-73**," against existing therapeutic options.

Mechanism of Action of Integrase Inhibitors

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. INSTIs bind to the active site of the integrase enzyme, chelating essential magnesium ions and blocking the strand transfer step of integration. This action effectively halts the viral life cycle.



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